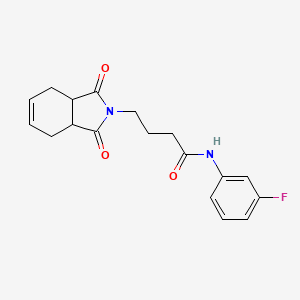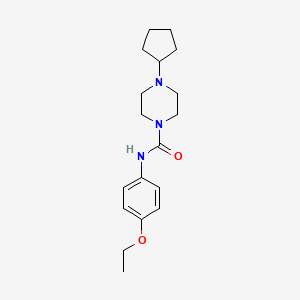![molecular formula C18H21F3N4O B5270737 3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol](/img/structure/B5270737.png)
3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol is a synthetic organic compound that features a trifluoropropyl group attached to a pyrimidine ring, which is further connected to a piperazine moiety and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol typically involves multi-step organic reactions. One common route includes:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Attachment of the trifluoropropyl group: The trifluoropropyl group is introduced via nucleophilic substitution reactions.
Formation of the piperazine moiety: The piperazine ring is formed through a series of condensation reactions.
Coupling with phenol: The final step involves coupling the synthesized intermediate with phenol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones from the phenol group.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoropropyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The piperazine moiety can interact with neurotransmitter receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-[4-(3,3,3-Trifluoropropyl)pyridin-2-yl]piperazin-1-yl]methyl]phenol
- 3-[[4-[4-(3,3,3-Trifluoropropyl)pyrazin-2-yl]piperazin-1-yl]methyl]phenol
Uniqueness
3-[[4-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol is unique due to the presence of the trifluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the pyrimidine ring and piperazine moiety also contributes to its unique biological activity profile.
Properties
IUPAC Name |
3-[[4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c19-18(20,21)6-4-15-5-7-22-17(23-15)25-10-8-24(9-11-25)13-14-2-1-3-16(26)12-14/h1-3,5,7,12,26H,4,6,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFTVBTYOCLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=NC=CC(=N3)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N,4-trimethyl-3-(2-oxo-2-{[(1-propylcyclobutyl)methyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5270656.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5270664.png)
![4-[(5-{[2-(3-methylphenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5270667.png)

![4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5270680.png)
![3-(1,3-benzodioxol-5-yl)-5-[(tetrahydrofuran-2-ylmethoxy)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5270681.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-furamide](/img/structure/B5270698.png)
![3-cyclopropyl-6-[3-(1H-1,2,4-triazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5270719.png)

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5270743.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5270750.png)
![2-methyl-4-{4-[(3-phenyl-1-piperazinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5270756.png)
![N-[5-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B5270759.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5270762.png)
